2-(2-(4-Chlorophenoxy)phenyl)acetic acid
Overview
Description
2-(2-(4-Chlorophenoxy)phenyl)acetic acid is an organic compound with the molecular formula C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid . These factors can include pH, temperature, presence of other compounds, and more.
Preparation Methods
The synthesis of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid typically involves the reaction of 4-chlorophenol with phenylacetic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-(4-Chlorophenoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-(4-Chlorophenoxy)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory conditions.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(2-(4-Chlorophenoxy)phenyl)acetic acid can be compared with other similar compounds, such as:
4-Chlorophenoxyacetic acid: This compound is a synthetic pesticide and plant growth regulator.
2-Chlorophenoxyacetic acid: Known for its herbicidal properties.
2,4-Dichlorophenoxyacetic acid: Widely used as a herbicide and plant growth regulator. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Biological Activity
2-(2-(4-Chlorophenoxy)phenyl)acetic acid, also known as 4-chlorophenoxyacetic acid (CAS No. 25563-04-6), is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C14H11ClO3
- Molar Mass : 262.69 g/mol
- Density : 1.317 g/cm³
- Melting Point : 120-122 °C
- Solubility : Slightly soluble in chloroform and methanol .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related phenolic compounds have shown their ability to inhibit pro-inflammatory mediators such as TNF-α and IL-6. These effects are often mediated through the inhibition of NF-κB signaling pathways, which are crucial in the inflammatory response .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. It has been noted that phenolic compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The DPPH radical scavenging assay is commonly used to assess this activity, where compounds exhibit varying degrees of effectiveness compared to standard antioxidants like ascorbic acid .
Antitumor Activity
Emerging studies suggest that derivatives of chlorophenoxyacetic acids may possess antitumor properties. For example, some analogs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to selectively inhibit COX-2, an enzyme involved in inflammation and pain pathways.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways that regulate inflammation and cell proliferation.
- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), the compound helps protect cellular components from oxidative damage.
Case Studies and Research Findings
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJMOPIBISVHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482181 | |
Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25563-04-6 | |
Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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